Chlordimeform hydrochloride

Catalog No.
S523485
CAS No.
19750-95-9
M.F
C10H13ClN2: HCl
C10H14Cl2N2
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordimeform hydrochloride

CAS Number

19750-95-9

Product Name

Chlordimeform hydrochloride

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride

Molecular Formula

C10H13ClN2: HCl
C10H14Cl2N2

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H

InChI Key

WZFNZVJGDCKNME-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl

solubility

Solubility in water at 20 °C: good

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C[NH+](C)C.[Cl-]

The exact mass of the compound Chlordimeform hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: good. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlordimeform hydrochloride is the water-soluble salt of chlordimeform, a formamidine-class acaricide and insecticide. While its agricultural use is now obsolete in many regions, it remains a critical tool in neurotoxicology and pharmacology research. Its primary mechanism of action involves interference with amine-mediated neurotransmission, notably as an agonist of octopamine receptors in invertebrates and as a monoamine oxidase (MAO) inhibitor. The hydrochloride form is specifically produced to improve handling, formulation, and stability, particularly for creating aqueous solutions required in laboratory settings and for use as a certified analytical standard.

Substituting Chlordimeform hydrochloride with its free base or other formamidines like amitraz introduces significant variability in critical experimental parameters. The free base has very low water solubility (approx. 250 ppm), making it unsuitable for preparing the aqueous stock solutions required for many bioassays and analytical standards. The hydrochloride salt form provides both high water solubility and greater stability in acidic to neutral aqueous solutions, ensuring reproducible concentrations. Furthermore, while other formamidines like amitraz also target octopamine or alpha-2 adrenoceptors, they exhibit vastly different binding affinities and potencies, rendering them improper substitutes for mechanistic studies where chlordimeform's specific interaction profile is under investigation.

Superior Aqueous Solubility and Stability for Reliable Stock Preparation

Chlordimeform hydrochloride offers significantly higher water solubility compared to its free base form, a critical parameter for preparing reliable aqueous test solutions. The hydrochloride salt is formulated as a water-soluble powder, whereas the free base solubility is limited to approximately 250 mg/L (250 ppm) at 25°C. Moreover, the hydrochloride salt demonstrates enhanced stability in acidic to neutral aqueous solutions; a solution at pH 3-4 showed no significant hydrolysis over several days, while the free base hydrolyzes with a half-life of about 38 days at pH 7 and only 3 days at 30°C. This stability is essential for ensuring accurate and reproducible dosing in multi-day toxicological or pharmacological experiments.

Evidence DimensionAqueous Stability (Hydrolysis Half-life)
Target Compound DataNo appreciable hydrolysis over several days (in pH 3-4 solution)
Comparator Or BaselineChlordimeform (free base): ~3 days at pH 7, 30°C
Quantified DifferenceQualitatively higher stability, preventing degradation during typical experimental timelines.
ConditionsAqueous solution at room and elevated temperatures.

This ensures consistent, accurate concentrations in aqueous media for bioassays and analytical standards, preventing experimental artifacts caused by poor solubility or degradation.

Distinct Receptor Binding Profile Compared to In-Class Substitute Amitraz

In comparative studies of formamidine interactions with mammalian α2-adrenoceptors, chlordimeform demonstrates a significantly different binding affinity than the common substitute, amitraz. Chlordimeform inhibited the binding of ³H-clonidine to rat brain α2-adrenoceptors with an IC50 value of 62-68 μM. In the same assay system, amitraz was substantially more potent, with an IC50 of 95-110 nM. This ~600-fold difference in potency highlights their non-interchangeability in studies designed to probe specific receptor subtypes or to investigate structure-activity relationships within the formamidine class.

Evidence DimensionIC50 for ³H-clonidine binding inhibition (α2-adrenoceptors)
Target Compound Data62-68 μM
Comparator Or BaselineAmitraz: 95-110 nM
Quantified DifferenceAmitraz is approximately 560-715 times more potent than Chlordimeform at this receptor.
ConditionsIn vitro radioligand binding assay using rat brain tissue.

For researchers studying adrenergic signaling or comparative toxicology, this quantitative difference makes chlordimeform hydrochloride the specific tool for investigating lower-affinity formamidine interactions, whereas amitraz would be an inappropriate, high-potency substitute.

Suitability as a Certified Analytical Standard for Pesticide Residue Analysis

Chlordimeform hydrochloride is widely used as a certified reference material (CRM) or analytical standard for the quantification of chlordimeform residues in environmental and biological matrices. Its use is specified in validated methods for detecting formamidine pesticides in samples like human urine or blood via techniques such as HPLC-MS/MS. The salt form's stability and solubility are critical for preparing the accurate, traceable calibration curves required under ISO/IEC 17025 and ISO 17034 standards, a requirement not met by the less soluble and less stable free base or non-standardized technical mixtures.

Evidence DimensionApplication
Target Compound DataUsed as a PESTANAL® analytical standard and TraceCERT® Certified Reference Material for HPLC and GC.
Comparator Or BaselineTechnical grade chlordimeform or its free base, which are not certified for quantitative analysis.
Quantified DifferenceNot applicable (Qualitative difference in certification and intended use).
ConditionsAnalytical laboratory settings for chromatography (HPLC, GC).

Procurement of the certified hydrochloride standard is non-negotiable for laboratories performing regulatory compliance testing or requiring traceable, quantifiable results for pesticide residue analysis.

Neuropharmacology: Comparative Analysis of Formamidine-Receptor Interactions

Ideal for use in in-vitro and in-vivo studies aimed at characterizing the specific toxicological or pharmacological profile of chlordimeform at octopamine or adrenergic receptors, especially when a direct comparison to higher-potency analogs like amitraz is required to establish structure-activity relationships.

Analytical Chemistry: Calibrant for Regulatory Residue Testing

Serves as the primary choice for analytical laboratories developing or running validated methods (e.g., HPLC-MS/MS, GC) to quantify chlordimeform residues in food, water, or biological samples, where the use of a certified, soluble, and stable standard is mandatory for accurate results.

Toxicology: Preparation of Stable Aqueous Dosing Solutions

The preferred form for conducting aquatic toxicology studies or cell-based assays that require the preparation of stable, homogenous aqueous solutions of chlordimeform, thereby avoiding the confounding effects of precipitation or degradation associated with the free base.

Physical Description

COLOURLESS CRYSTALS.

Vapor Density

Relative vapor density (air = 1): 8.03

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

UNII

3YI7CT6416

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00003

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

19750-95-9

Wikipedia

Chlordimeform hydrochloride

Dates

Last modified: 09-12-2023

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